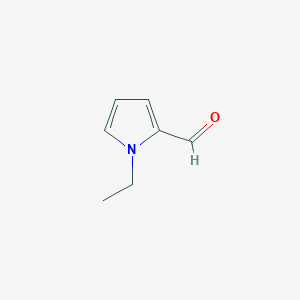

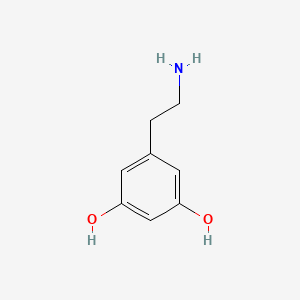

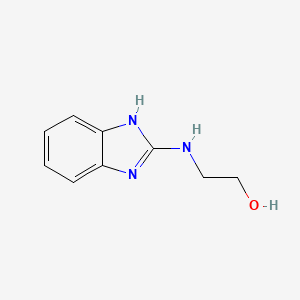

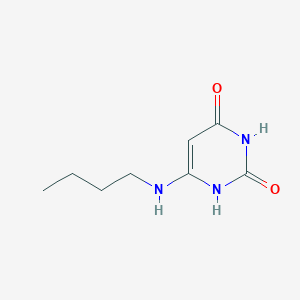

2,4(1H,3H)-Pyrimidinedione, 6-(butylamino)-

Übersicht

Beschreibung

The compound 2,4(1H,3H)-Pyrimidinedione, 6-(butylamino)-, is a derivative of the pyrimidinedione family, which has been studied for its potential as a non-nucleoside inhibitor of HIV-1 and HIV-2 reverse transcriptase (RT). The interest in this class of compounds stems from their substantial antiviral activity, which is highly dependent on their molecular fit into the binding pocket of the inhibitory class .

Synthesis Analysis

The synthesis of pyrimidinedione derivatives often involves a stepwise approach. For instance, the synthesis of 5-acyl-6-[2-hydroxy-3-(amino)propylamino]-1,3-dialkyl-1H-pyrimidine-2,4-diones was achieved by substituting 6-chloro-1,3-dialkyluracils with 3-(tert-amino)-2-hydroxypropylamines followed by acylation at the C5 position of uracil, yielding overall yields between 61-89% . Although the specific synthesis of 6-(butylamino)- derivatives is not detailed, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives is crucial for their activity as RT inhibitors. The structure-activity relationships (SAR) of these compounds indicate that certain substitutions at the N-1 position of the pyrimidinedione ring, such as homocyclic modifications, significantly enhance antiviral activity against HIV-1 and HIV-2. The addition of a methyl linker between the cyclic moiety and the N-1 and the addition of a benzoyl group at the C-6 of the pyrimidinedione are also important for antiviral efficacy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidinedione derivatives include substitution reactions and acylation. For example, the synthesis of 6-arylamino pyrimidinediones from 6-thioxo and 6-amino derivatives involves reactions with substituted anilines. The ionization constants of the compounds obtained from these reactions were determined, which is an important factor in understanding their chemical behavior and potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4(1H,3H)-Pyrimidinedione derivatives are influenced by their molecular structure. The conformational aspects of these molecules, based on NMR data, have been discussed, which is important for understanding their interaction with biological targets . The lack of cytotoxicity at high in vitro test concentrations suggests that these compounds have a favorable safety profile, which is critical for their potential therapeutic use . The ionization constants, which were determined for some derivatives, provide insight into their acid-base properties and solubility, which are essential for drug design and development .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Catalysis

Hybrid Catalysts in Synthesis : The synthesis of pyranopyrimidine derivatives, closely related to 2,4(1H,3H)-Pyrimidinedione structures, highlights the importance of hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. They are crucial for developing substituted pyrimidine derivatives through one-pot multicomponent reactions, demonstrating the versatility and synthetic utility of pyrimidine scaffolds in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Medicinal and Biological Applications

Anti-inflammatory and Analgesic Activities : Research has shown that pyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. This is attributed to their action on various biological pathways, including the inhibition of key enzymes and inflammatory mediators. These findings underscore the therapeutic potential of pyrimidine scaffolds in developing new anti-inflammatory and analgesic agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Anticancer Potential : Pyrimidine-based compounds are recognized for their anticancer properties. Their mechanism of action often involves interaction with various cellular targets, affecting cell proliferation and survival. This review emphasizes the diverse anticancer activities of pyrimidine derivatives and their potential in oncology, highlighting their role as promising candidates for cancer therapy development (Kaur et al., 2014).

Central Nervous System (CNS) Activities : Pyrimidine derivatives are explored for their effects on the central nervous system, including anticonvulsant and antidepressant activities. These studies provide a foundation for further investigation into the CNS therapeutic potential of pyrimidine compounds, aiming at developing new treatments for neurological disorders (Kumar, Deep, & Narasimhan, 2015).

Safety And Hazards

Zukünftige Richtungen

“2,4(1H,3H)-Pyrimidinedione, 6-(butylamino)-” has immense scientific potential and can be explored for its multifaceted applications in research, from drug development to material synthesis. It is available for purchase for pharmaceutical testing , indicating its potential use in future research and development efforts.

Eigenschaften

IUPAC Name |

6-(butylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-9-6-5-7(12)11-8(13)10-6/h5H,2-4H2,1H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYJBXCNELPXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309549 | |

| Record name | 6-(butylamino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(butylamino)-1H-pyrimidine-2,4-dione | |

CAS RN |

28484-86-8 | |

| Record name | NSC212274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(butylamino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.